isoquinolin-8-ol hydrobromide
Description
Overview of the Isoquinoline (B145761) Heterocyclic System in Organic Chemistry
Isoquinoline is a heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. fiveable.mewikipedia.org It is a structural isomer of quinoline (B57606), with the key difference being the position of the nitrogen atom in the pyridine ring; in isoquinoline, it is at position 2, whereas in quinoline, it is at position 1. fiveable.me This seemingly minor alteration has profound implications for the molecule's electronic properties and reactivity.
The isoquinoline nucleus is a prevalent motif in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activities. wikipedia.orgnih.govrsc.org Prominent examples include the vasodilator papaverine (B1678415) and the analgesic morphine, underscoring the pharmacological importance of this scaffold. wikipedia.org The aromatic nature of the fused ring system imparts considerable stability to the molecule, while the presence of the nitrogen atom introduces basicity and a site for various chemical transformations. wikipedia.orguomustansiriyah.edu.iq Isoquinolines can undergo electrophilic aromatic substitution, typically on the benzene ring at positions 5 and 8, as well as nucleophilic substitution on the pyridine ring. uomustansiriyah.edu.iqscribd.com
Distinctive Chemical Features of the 8-Hydroxyisoquinoline Moiety
The introduction of a hydroxyl (-OH) group at the 8-position of the isoquinoline ring system, to form 8-hydroxyisoquinoline, confers unique chemical properties upon the molecule. This functional group significantly influences the compound's reactivity and its potential applications. chemimpex.com
One of the most notable characteristics of 8-hydroxyisoquinoline and its derivatives is their ability to act as potent chelating agents for a wide range of metal ions. chemimpex.comrroij.comnih.gov The proximity of the hydroxyl group and the ring nitrogen atom allows for the formation of stable five-membered chelate rings with metal cations. This property is central to its use in analytical chemistry for the detection and separation of metals, and it also underpins some of its biological activities. chemimpex.comrroij.com
The hydroxyl group also modulates the electronic properties of the isoquinoline ring system. It is an activating group, directing electrophilic substitution to the benzene ring. Furthermore, the phenolic nature of the hydroxyl group allows for a variety of reactions, including ether and ester formation, further expanding the synthetic utility of the 8-hydroxyisoquinoline scaffold. nih.gov
Role of Hydrobromide Salt Formation in Chemical Stability and Reactivity
Isoquinolin-8-ol (B1417454), being a basic compound due to the nitrogen atom in the pyridine ring, readily reacts with acids to form salts. wikipedia.org The formation of isoquinolin-8-ol hydrobromide involves the reaction of the parent compound with hydrobromic acid (HBr). This process protonates the nitrogen atom, creating an isoquinolinium cation and a bromide anion. nih.gov
Salt formation is a common strategy in pharmaceutical and chemical sciences to enhance the stability and modify the physicochemical properties of a compound. rjpdft.combjcardio.co.uk Converting the free base into its hydrobromide salt can lead to several advantages:
Increased Stability: Crystalline salts, such as hydrobromide salts, often exhibit greater thermal and chemical stability compared to their free base counterparts. rjpdft.com This is particularly important for storage and handling.
Improved Solubility: While not universally true, salt formation can significantly alter the solubility profile of a compound. For many organic bases, the salt form is more soluble in aqueous media. nih.gov
Modified Reactivity: The protonation of the nitrogen atom in the hydrobromide salt deactivates the pyridine ring towards electrophilic attack. This can be strategically employed in multi-step syntheses to direct reactions to other parts of the molecule. scribd.com
However, the formation of a hydrobromide salt can also introduce certain challenges. For instance, the release of hydrohalide gas from the salt could potentially interact with other components in a formulation or cause corrosion. rjpdft.com
Current Research Landscape and Emerging Areas for this compound
The unique combination of the isoquinoline scaffold, the chelating 8-hydroxy group, and the stability conferred by the hydrobromide salt form makes this compound and its derivatives subjects of growing interest in various research fields.
Current research often focuses on leveraging the metal-chelating properties of the 8-hydroxyisoquinoline moiety. This includes the development of:
Fluorescent Probes: Derivatives are being explored for creating fluorescent sensors for the detection of specific metal ions in biological and environmental systems. chemimpex.comrroij.com
Catalysis: The ability to form stable complexes with transition metals makes these compounds candidates for use as ligands in catalysis. rsc.org
Materials Science: Incorporation of 8-hydroxyisoquinoline derivatives into polymers can enhance their thermal stability and mechanical properties. chemimpex.com
Emerging areas of investigation are increasingly centered on the biological potential of these compounds. The isoquinoline core is a well-established pharmacophore, and the 8-hydroxy group can modulate this activity. nih.govnih.gov Research is actively pursuing the synthesis and evaluation of 8-hydroxyisoquinoline derivatives for a range of applications. nih.govmdpi.com The hydrobromide salt form is often utilized in these studies to ensure the stability and bioavailability of the compounds under investigation. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
2694744-86-8 |
|---|---|
Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
isoquinolin-8-ol;hydrobromide |
InChI |
InChI=1S/C9H7NO.BrH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-6,11H;1H |
InChI Key |
BYLWSMBJXYQOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)O.Br |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Isoquinolin 8 Ol Hydrobromide
Acid-Base Equilibrium and Protonation States of the Isoquinolin-8-ol (B1417454) System
The acid-base properties of isoquinolin-8-ol are dictated by its two ionizable functional groups: the heterocyclic nitrogen atom and the phenolic hydroxyl group. The isoquinoline (B145761) nucleus itself is a weak base, with the lone pair of electrons on the nitrogen atom residing in an sp2 hybrid orbital, free from the delocalized π-electron system and thus available for protonation. slideshare.netyoutube.com In the presence of strong acids, such as hydrobromic acid, the nitrogen atom is protonated to form the isoquinolinium cation. tutorsglobe.comwikipedia.org The basicity of unsubstituted isoquinoline is slightly greater than its isomer, quinoline (B57606). uop.edu.pkresearchgate.net
| Compound | pKa (Conjugate Acid) | Reference |
|---|---|---|
| Isoquinoline | 5.14 - 5.46 | wikipedia.orgresearchgate.net |
| Quinoline | 4.94 | researchgate.net |
| Pyridine (B92270) | 5.25 | |
| 8-Hydroxyquinoline (B1678124) (Phenolic Proton) | ~9.9 | wikipedia.org |
Electronic Structure and Reactivity Patterns of the Isoquinoline Nucleus
The isoquinoline molecule is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine ring at the β and γ positions. youtube.com All ten ring atoms are sp2 hybridized, and the delocalized π-system containing ten electrons satisfies Hückel's rule (4n+2), conferring aromatic stability. slideshare.net
The presence of the electronegative nitrogen atom significantly influences the electronic distribution within the rings. The nitrogen atom withdraws electron density from the ring system via resonance, making the heterocyclic (pyridine) ring electron-deficient compared to the carbocyclic (benzene) ring. slideshare.net Resonance structures indicate a build-up of partial positive charge, particularly at positions C1 and C3, rendering these sites susceptible to nucleophilic attack. youtube.comyoutube.com Conversely, the benzene ring is more electron-rich and is the preferred site for electrophilic aromatic substitution. imperial.ac.ukquimicaorganica.org
Theoretical studies using Hückel molecular-orbital calculations have been effective in predicting these reactivity patterns. rsc.org Kinetic investigations have established the quantitative electrophilic reactivity order for the neutral isoquinoline molecule as: 4 > 5 ≈ 7 > 8 > 6 > 3 > 1. rsc.org This highlights the higher reactivity of the pyridine ring in the neutral molecule, though under the strongly acidic conditions typical for many electrophilic substitutions, the protonated and highly deactivated isoquinolinium ion becomes the reacting species. rsc.orgstackexchange.com
Electrophilic Aromatic Substitution on the Benzene Ring of Isoquinolin-8-ol
Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system occurs preferentially on the more electron-rich benzene moiety, primarily at the C5 and C8 positions. tutorsglobe.comquimicaorganica.orgshahucollegelatur.org.ingcwgandhinagar.comfirsthope.co.in This regioselectivity is governed by the superior stability of the Wheland intermediate (the cationic σ-complex) formed during the reaction, which avoids disrupting the aromaticity of the pyridine ring. imperial.ac.ukquimicaorganica.org It is important to note that these reactions are typically conducted in strong acid, meaning the substrate is the protonated isoquinolinium ion. This positive charge makes the entire ring system highly deactivated towards electrophilic attack, with reaction rates estimated to be 10¹⁰ times slower than that of naphthalene. stackexchange.com
In the specific case of isoquinolin-8-ol, the reactivity is further modulated by the powerful activating, ortho-, para-directing hydroxyl group on the benzene ring. mdpi.com This group directs incoming electrophiles to positions 5 and 7. For the analogous compound, 8-hydroxyquinoline, nitration with dilute nitric acid results in the formation of 5,7-dinitro-8-hydroxyquinoline, demonstrating the strong directing effect of the hydroxyl group which overrides the inherent C5/C8 preference of the parent isoquinoline ring. pw.edu.pl
| Reaction | Reagents | Major Product(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline | tutorsglobe.comshahucollegelatur.org.in |
| Sulfonation | Oleum | Isoquinoline-5-sulfonic acid | tutorsglobe.comshahucollegelatur.org.in |
| Bromination | Br₂ / AlCl₃ | 5-Bromoisoquinoline | tutorsglobe.comshahucollegelatur.org.in |
Nucleophilic Reactivity of the Hydroxyl Group and Nitrogen Atom
Both the nitrogen atom and the hydroxyl group of isoquinolin-8-ol exhibit nucleophilic character. The nitrogen atom's lone pair is readily available to attack electrophiles, leading to reactions such as alkylation and acylation to form quaternary isoquinolinium salts. shahucollegelatur.org.inquimicaorganica.org It can also react with peracids to yield the corresponding isoquinoline N-oxide or coordinate with Lewis acids. tutorsglobe.comquimicaorganica.org
The hydroxyl group at position 8 behaves as a typical phenol. iust.ac.ir Upon deprotonation, it forms a highly nucleophilic phenoxide anion. This allows for O-alkylation reactions; for instance, isoquinolinols can be O-methylated using diazomethane, a reaction that can be performed without concurrent N-quaternization. thieme-connect.de The proximity of the hydroxyl group and the ring nitrogen makes isoquinolin-8-ol an effective bidentate chelating agent for a wide range of metal ions. mdpi.com In these complexes, both the nitrogen lone pair and the deprotonated hydroxyl group act as nucleophilic centers, coordinating to the metal ion. wikipedia.orgmdpi.com
Oxidation and Reduction Pathways of Isoquinolin-8-ol
The isoquinoline ring system is relatively stable towards oxidation. pharmaguideline.com Under vigorous conditions, such as with hot alkaline potassium permanganate, oxidative cleavage of the rings occurs, yielding both phthalic acid (from pyridine ring rupture) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid) (from benzene ring rupture). slideshare.netuop.edu.pkgcwgandhinagar.com The outcome can be influenced by substituents; electron-donating groups tend to direct oxidation towards the benzene ring, while electron-withdrawing groups favor oxidation of the pyridine ring. shahucollegelatur.org.in The electron-donating hydroxyl group in isoquinolin-8-ol would therefore be expected to make the benzene ring more susceptible to oxidative cleavage. Milder oxidation using peroxy acids selectively targets the nucleophilic nitrogen, forming isoquinoline-8-ol N-oxide. uop.edu.pkquimicaorganica.org
Reduction of isoquinoline typically affects the electron-deficient pyridine ring first. iust.ac.ir Catalytic hydrogenation (e.g., with H₂/Pd) can reduce the heterocycle to form 1,2,3,4-tetrahydroisoquinoline, and under more forcing conditions, can lead to complete saturation to form decahydroisoquinoline. iust.ac.irpharmaguideline.com Chemical reducing agents can also achieve selective reduction. For example, sodium borohydride (B1222165) in the presence of nickel(II) chloride or sodium cyanoborohydride in an acidic medium can selectively reduce the pyridine ring. iust.ac.ir Conversely, reduction in a strong acid medium can selectively saturate the benzene ring. iust.ac.ir
Rearrangement Reactions and Transformations of the Isoquinoline Skeleton
The isoquinoline skeleton can participate in and be formed through various molecular transformations and rearrangements. Isoquinoline N-oxides, formed by the oxidation of the parent heterocycle, are known to undergo rearrangement reactions upon treatment with reagents like acetic anhydride (B1165640) or phosphoryl chloride. acs.org
Furthermore, skeletal rearrangements have been observed in certain isoquinoline derivatives, involving processes like olefin migration followed by re-aromatization to yield a structurally isomeric product. researchgate.net While primarily synthetic routes, reactions like the Bischler-Napieralski synthesis and its variations (e.g., Pictet-Spengler reaction) are classic examples of transformations that build the isoquinoline skeleton through intramolecular cyclization and rearrangement steps. wikipedia.orgpharmaguideline.com Modern synthetic methods, such as intramolecular Heck reactions and aza-Wittig reactions, also serve as powerful tools for constructing and transforming the isoquinoline ring system, highlighting its capacity for complex chemical conversions. wikipedia.orgresearchgate.netorganic-chemistry.org
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
The mechanisms of reactions involving the isoquinoline nucleus have been investigated through a combination of kinetic, spectroscopic, and theoretical methods. Kinetic studies, such as those involving the gas-phase pyrolysis of 1-(isoquinolyl)ethyl acetates, have been instrumental in quantitatively determining the relative rates of electrophilic attack at each position of the neutral isoquinoline molecule. rsc.org
Modern spectroscopic techniques are essential for structural elucidation and mechanistic insight. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including HSQC and HMBC experiments, is routinely used to unambiguously determine the structure of reaction products and intermediates, such as the stable σ-adducts formed during C-C bond-forming reactions. dntb.gov.uaresearchgate.net
Coordination Chemistry of Isoquinolin 8 Ol As a Ligand and Its Metal Complexes
Isoquinolin-8-ol (B1417454) as a Bidentate Chelating Ligand
Isoquinolin-8-ol is structurally poised to act as an excellent bidentate chelating ligand. A chelating ligand is a substance that can form two or more separate coordinate bonds with a single central metal ion, forming a stable ring structure known as a chelate. The term "bidentate" specifically indicates that two donor atoms are involved in the bonding.
In the case of isoquinolin-8-ol, the two donor sites are the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the hydroxyl group at the 8-position. The spatial arrangement of these two atoms is critical; they are positioned perfectly to form a stable five-membered ring upon coordination with a metal ion. This process involves the displacement of the acidic proton from the hydroxyl group, allowing the oxygen to form an anionic M-O bond, while the nitrogen atom donates its lone pair of electrons to form a dative M-N bond.
This chelating ability is well-documented for its isomer, 8-hydroxyquinoline (B1678124), which is one of the most versatile and widely used chelating agents in analytical and coordination chemistry. scirp.orgrroij.com The formation of a stable five-membered chelate ring significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands, an effect known as the "chelate effect." It is therefore highly probable that isoquinolin-8-ol exhibits similar potent chelating properties. nih.gov
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with isoquinolin-8-ol would typically involve the reaction of the isoquinolin-8-ol hydrobromide salt with a metal salt in a suitable solvent. The presence of the hydrobromide salt means a base would likely be required to deprotonate the ligand, allowing it to coordinate to the metal center.
Transition metals are prime candidates for forming stable complexes with N,O-donor ligands like isoquinolin-8-ol.
Cobalt (Co): Cobalt(II) readily forms complexes with 8-hydroxyquinoline, typically resulting in an octahedral [Co(8-HQ)₂(H₂O)₂] species or an anhydrous Co(8-HQ)₂ complex, depending on the reaction conditions. researchgate.netresearchgate.net It is expected that isoquinolin-8-ol would form analogous complexes, [Co(isoquinolin-8-olate)₂(H₂O)₂], where the cobalt center is in a +2 oxidation state and exhibits an octahedral geometry.
Nickel (Ni): Nickel(II) complexes with 8-hydroxyquinoline are well-known. researchgate.netiaea.org Similar to cobalt, nickel(II) is expected to form stable, typically green-colored, octahedral complexes with a 1:2 metal-to-ligand ratio, such as [Ni(isoquinolin-8-olate)₂(H₂O)₂].
Zinc (Zn): Zinc(II), having a d¹⁰ electron configuration, forms diamagnetic complexes. With 8-hydroxyquinoline, it commonly forms a [Zn(8-HQ)₂(H₂O)₂] complex with a distorted octahedral geometry. researchgate.net Due to the similar ionic radius and coordination preferences, zinc(II) is predicted to form structurally analogous complexes with isoquinolin-8-ol. Studies on other isoquinoline derivatives with Zn(II) have also shown the formation of stable complexes. nih.govresearchgate.netnih.gov
Platinum (Pt): Platinum(II) is known to form square planar complexes. Mixed-ligand complexes of platinum(II) containing 8-hydroxyquinoline have been synthesized and characterized. chemmethod.com It is plausible that isoquinolin-8-ol could be used to synthesize similar square planar Pt(II) complexes, which are of interest for their potential applications in materials science and medicine.
The table below provides representative structural data for transition metal complexes with the isomeric ligand, 8-hydroxyquinoline, to illustrate the expected coordination geometries and bond lengths.
| Complex | Metal Ion | Coordination Geometry | M-O Bond Length (Å) | M-N Bond Length (Å) |
| [Co(8-HQ)₂(H₂O)₂] | Co(II) | Octahedral | ~2.08 | ~2.15 |
| [Ni(8-HQ)₂(H₂O)₂] | Ni(II) | Octahedral | ~2.05 | ~2.10 |
| [Zn(8-HQ)₂(H₂O)₂] | Zn(II) | Distorted Octahedral | ~2.09 | ~2.17 |
| [Cu(8-HQ)₂] | Cu(II) | Distorted Square Planar | ~1.95 | ~2.00 |
Note: Data is for 8-hydroxyquinoline (8-HQ) complexes and is presented for illustrative purposes. researchgate.netmdpi.com
The chelating ability of isoquinolin-8-ol is not limited to transition metals. Main group metals also form stable complexes with such ligands. Based on the chemistry of 8-hydroxyquinoline, aluminum (Al³⁺) is expected to form a very stable, neutral, and sublimable tris-chelate complex, [Al(isoquinolin-8-olate)₃]. The analogous aluminum tris(8-hydroxyquinolinate) (Alq₃) is a cornerstone material in organic light-emitting diodes (OLEDs). Similarly, magnesium (Mg²⁺) would be expected to form a bis-chelate complex, [Mg(isoquinolin-8-olate)₂]. rroij.comresearchgate.net
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic bridging ligands. For a ligand to be an effective bridging linker, it typically needs to be "ditopic" or "multitopic," meaning it must have at least two distinct coordination sites capable of connecting to different metal centers to build a 1D, 2D, or 3D network.
As a simple bidentate chelating agent, isoquinolin-8-ol is "monotopic" in its binding fashion to a single metal center. Therefore, it is not suitable to act as a primary bridging ligand for constructing a porous framework. However, it could potentially be used in MOF chemistry in two ways:
As a functionalizing or capping ligand: It could be coordinated to the metal nodes of a pre-existing MOF, occupying open coordination sites and modifying the chemical properties of the pores.
As part of a larger, multitopic linker: The isoquinolin-8-ol moiety could be chemically incorporated into a larger organic molecule that possesses other coordinating groups (like carboxylates or other N-donors) at different positions, which would then act as the bridging sites.
Currently, there is no specific research documenting the use of isoquinolin-8-ol itself as a ligand in MOF synthesis.
Coordination Modes and Stoichiometry in Isoquinolin-8-ol Complexes
The primary coordination mode for isoquinolin-8-ol is as a mono-anionic bidentate (N,O⁻) ligand, forming a five-membered chelate ring with the metal ion.
The stoichiometry of the resulting complexes is dictated by the coordination number and oxidation state of the central metal ion.
For divalent metal ions (M²⁺) like Co²⁺, Ni²⁺, and Zn²⁺ that favor an octahedral geometry, a 1:2 metal-to-ligand ratio is most common, forming neutral complexes with the general formula [M(L)₂(Solvent)₂], where L is the deprotonated isoquinolin-8-olate and the solvent molecules (often water or pyridine) complete the coordination sphere. researchgate.net
For trivalent metal ions (M³⁺) like Al³⁺ or Fe³⁺ that favor an octahedral geometry, a 1:3 metal-to-ligand ratio is typical, resulting in a neutral [M(L)₃] complex. rroij.com
For metal ions that prefer a square planar geometry, such as Pt²⁺ or Pd²⁺, a 1:2 metal-to-ligand ratio would yield a neutral [M(L)₂] complex. chemmethod.com
Spectrophotometric and conductometric titrations are common methods used to confirm these stoichiometries in solution. scirp.orgresearchgate.net
Influence of the Hydrobromide Counterion on Coordination Behavior
When using this compound as the starting material, the hydrobromide counterion can play several significant roles in the coordination process, although specific studies on this system are lacking.
pH and Deprotonation: The ligand is in its protonated form (isoquinolin-8-ol H⁺). For coordination to occur, the hydroxyl proton must be removed. The hydrobromic acid (HBr) formed during this process must be neutralized by adding a base (e.g., sodium hydroxide, ammonia, or an organic base) to drive the complexation reaction to completion. The choice of base and the resulting pH can influence the final product.
Competing Ligand: The bromide ion (Br⁻) is itself a potential ligand. In solutions with a high concentration of bromide, it could compete with the isoquinolin-8-ol for coordination sites on the metal, potentially leading to the formation of mixed-ligand complexes, such as [M(L)Br(Solvent)ₓ].
Crystal Packing and Supramolecular Structure: Even if the bromide ion does not directly coordinate to the metal, it must be incorporated into the crystal lattice of the final product to maintain charge neutrality if the complex is cationic. It can influence the final crystal structure through the formation of hydrogen bonds (e.g., with coordinated water molecules or residual N-H groups) and other non-covalent interactions. The size, charge, and shape of counterions are known to be crucial in directing the self-assembly of coordination compounds.
Magnetic Properties of Isoquinolin-8-ol Metal Complexes
The magnetic properties of coordination compounds are dictated by the number of unpaired electrons present in the complex and the interactions between them. In complexes of isoquinolin-8-ol and its analogues, the magnetic behavior is primarily centered on the metal ion, as the ligand itself is diamagnetic (possessing no unpaired electrons). The coordination environment provided by the ligand, however, critically influences the electronic state and, consequently, the magnetic properties of the central metal ion.
Complexes with transition metals that have partially filled d-orbitals or lanthanides with partially filled f-orbitals are typically paramagnetic. youtube.com This paramagnetism arises from the spin and orbital angular momenta of the unpaired electrons. gcnayanangal.com The magnitude of this paramagnetic behavior is quantified by the magnetic moment (μ), which can be determined experimentally using techniques such as magnetic susceptibility measurements with a Gouy balance or a Superconducting Quantum Interference Device (SQUID) magnetometer. gcnayanangal.comyoutube.com
For many first-row transition metal complexes, the orbital contribution to the magnetic moment is "quenched" by the ligand field, and the magnetic moment can be approximated by the "spin-only" formula:
μ_so_ = √n(n+2)
where 'n' is the number of unpaired electrons. The experimentally measured effective magnetic moment (μ_eff_) can, therefore, provide direct insight into the number of unpaired electrons and the oxidation state of the central metal ion. youtube.com For instance, a Cu(II) complex (d⁹ configuration, one unpaired electron) would be expected to have a magnetic moment of approximately 1.73 Bohr Magnetons (B.M.).
In some cases, particularly with heavier transition elements and lanthanides, orbital contributions are significant, leading to magnetic moments that deviate from the spin-only value. gcnayanangal.com Furthermore, in polynuclear complexes containing two or more metal centers, magnetic exchange interactions can occur. These interactions, mediated by the bridging ligands, can lead to either antiferromagnetic coupling (pairing of spins, resulting in a lower magnetic moment) or ferromagnetic coupling (alignment of spins, resulting in a higher magnetic moment). researchgate.net For example, studies on trinuclear lanthanoid complexes with the analogous 8-quinolinolate ligand have revealed weak antiferromagnetic interactions for gadolinium and terbium complexes, while the dysprosium compound exhibits weak ferromagnetic exchange. researchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique used to study paramagnetic metal complexes. nih.govnih.gov EPR provides detailed information about the electronic environment of the unpaired electron, including its interaction with the metal nucleus and ligand atoms, offering insights into the structure and bonding of the complex. nih.gov
The table below presents typical magnetic moment data for complexes formed with the closely related 8-hydroxyquinoline ligand, which are expected to be representative of isoquinolin-8-ol complexes.
| Metal Ion | Electronic Configuration | Number of Unpaired Electrons (n) | Theoretical Spin-Only Moment (μ_so) (B.M.) | Experimental Moment (μ_eff_) (B.M.) |
| VO(II) | d¹ | 1 | 1.73 | ~1.79 |
| Cu(II) | d⁹ | 1 | 1.73 | 1.7 - 2.2 |
| Ni(II) | d⁸ | 2 | 2.83 | 2.9 - 3.4 |
| Fe(III) | d⁵ (high spin) | 5 | 5.92 | ~5.9 |
| Mn(II) | d⁵ (high spin) | 5 | 5.92 | ~5.9 |
Note: Experimental values are typical ranges for octahedral complexes with 8-hydroxyquinoline and similar ligands.
Ligand-Based and Metal-Centered Redox Processes in Coordination Compounds
The electrochemical behavior of isoquinolin-8-ol coordination compounds is complex, involving redox processes that can be centered on the metal ion, the ligand, or a combination of both. The concept of "redox-active" or "non-innocent" ligands is crucial here, where the ligand itself can actively participate in the redox chemistry of the complex, storing and transferring electrons. mdpi.commdpi.com
Cyclic voltammetry (CV) is a primary tool for investigating these redox processes. researchgate.netnih.gov A CV experiment measures the current response of a complex to a linearly cycled potential sweep, revealing the potentials at which oxidation and reduction events occur. For a typical metal complex with a redox-inactive ligand, the voltammogram would show peaks corresponding to changes in the metal's oxidation state (e.g., Fe(III)/Fe(II)).
However, in complexes with ligands like isoquinolin-8-ol, the situation is more intricate. The ligand itself is electrochemically active. Studies on the analogous 8-quinolinol show that the free ligand can be reduced in two one-electron steps. researchgate.net When coordinated to a metal, the redox potentials of both the metal and the ligand are altered.
Metal-Centered Processes: These involve the gain or loss of electrons from the metal's d-orbitals. The potential at which this occurs is highly dependent on the coordination environment provided by the ligand. The ligand's donor atoms stabilize certain oxidation states over others, thereby tuning the metal's redox potential. For instance, the formal potential for the Fe(III)/Fe(II) redox couple in a complex with a 5-nitro-8-hydroxyquinoline derivative was found to be +215 mV vs. NHE, indicating the ligand's influence on the relative stability of the iron oxidation states. nih.gov
Ligand-Based Processes: In these processes, the electron is added to or removed from the ligand's molecular orbitals. nih.gov The isoquinolin-8-ol ligand, with its aromatic π-system, can be oxidized or reduced. researchgate.net Chelation to a metal ion can make these processes either easier or more difficult. For example, oxidation of the coordinated ligand can lead to the formation of a radical species. researchgate.net In some cases, the oxidation of the complex may appear to be metal-centered but is actually a ligand-based oxidation, a hallmark of a non-innocent ligand. mdpi.commdpi.com
Distinguishing between metal-centered and ligand-based redox events can be challenging. Spectroelectrochemistry, which combines electrochemical techniques with spectroscopy (like UV-Vis or EPR), is often employed to identify the species formed upon oxidation or reduction and thus determine the locus of the redox process.
The interplay between metal and ligand redox activity is critical. A ligand-based reduction might be followed by an internal electron transfer to the metal center, or vice-versa. This electronic delocalization and communication between the metal and the redox-active ligand are fundamental to the reactivity of these complexes. mdpi.com
The table below summarizes representative redox data for the analogous 8-hydroxyquinoline (oxine) and its iron complex, illustrating the effect of coordination on electrochemical properties.
| Compound/Complex | Process | Potential (E₁/₂) vs. NHE | Technique | Notes |
| 8-Hydroxyquinoline (Oxine) | Oxidation | - | CV | Exhibits complex oxidative behavior, often involving the phenolic hydroxyl group. nih.gov |
| 8-Hydroxyquinoline (Oxine) | Reduction | Two 1e⁻ waves | CV | The ligand can be reduced in two separate one-electron steps. researchgate.net |
| [Fe(III)(oxine)₃]/[Fe(II)(oxine)₃]⁻ | Fe(III)/Fe(II) Metal-Centered Reduction | ~ -323 mV | CV | The redox potential is significantly shifted compared to aqueous Fe(III)/Fe(II). nih.gov |
| [Fe(III)(HQNO₂-L-Pro)₃] | Fe(III)/Fe(II) Metal-Centered Reduction | +215 mV | CV | Shows how ligand modification (e.g., adding a nitro group) dramatically tunes the redox potential. nih.gov |
Note: Potentials are approximate and can vary significantly with solvent and experimental conditions. Data is for the analogous 8-hydroxyquinoline ligand.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For isoquinolin-8-ol (B1417454) hydrobromide, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity and chemical environment.
In the ¹H NMR spectrum, the protonation of the nitrogen atom in the isoquinoline (B145761) ring by hydrobromic acid causes a general downfield shift of the aromatic proton signals compared to the free base, due to the increased electron-withdrawing effect of the positively charged nitrogen. The protons closer to the nitrogen atom (H-1 and H-3) are most affected. The phenolic proton of the hydroxyl group at the C-8 position may be observable, though its chemical shift can be broad and solvent-dependent.
¹³C NMR spectroscopy reveals the chemical shifts of all nine carbon atoms in the isoquinoline core. Similar to the proton signals, the carbon signals, particularly those near the nitrogen (C-1 and C-3), are shifted downfield upon protonation. The carbon bearing the hydroxyl group (C-8) also exhibits a characteristic chemical shift. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methine (CH) and quaternary carbons.
Two-dimensional NMR techniques are employed to assemble the full structure. Correlation Spectroscopy (COSY) identifies proton-proton (¹H-¹H) coupling networks within the molecule, confirming the connectivity of adjacent protons in both the pyridine (B92270) and benzene (B151609) rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and piecing together the entire molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Isoquinolin-8-ol Hydrobromide Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 / H1 | ~9.3 | ~152 |
| C3 / H3 | ~8.5 | ~143 |
| C4 / H4 | ~7.9 | ~120 |
| C4a | - | ~129 |
| C5 / H5 | ~7.8 | ~128 |
| C6 / H6 | ~7.6 | ~127 |
| C7 / H7 | ~7.4 | ~121 |
| C8 | - | ~155 |
| C8a | - | ~136 |
| OH | Variable | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for this compound.
In the IR spectrum, key functional groups exhibit characteristic absorption bands. The presence of the hydroxyl group (-OH) is identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The N⁺-H stretch from the protonated isoquinolinium nitrogen is expected to appear as a broad band, potentially overlapping with the O-H stretch, in the 2800-3200 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic isoquinoline ring system give rise to a series of sharp peaks in the 1400-1650 cm⁻¹ region. The C-O stretching of the phenolic group is expected around 1200-1260 cm⁻¹. Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The isoquinoline ring system is a chromophore that absorbs UV light. The UV spectrum of isoquinoline in an acidic solution, which mimics the state of this compound, shows characteristic absorption maxima (λmax). thieme-connect.de The presence of the hydroxyl group at the C-8 position, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption maxima compared to the parent isoquinolinium cation. thieme-connect.de
This technique is also valuable for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a calibration curve from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined.
Table 2: Typical UV Absorption Maxima for the Isoquinolinium System Note: Values for this compound may be shifted due to the -OH substituent.
| Electronic Transition | Typical λmax (nm) for Isoquinolinium Cation thieme-connect.de |
|---|---|
| π → π | ~228 |
| π → π | ~274 |
| π → π* | ~331 |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, "soft" ionization techniques like Electrospray Ionization (ESI) are typically used. In positive ion mode ESI-MS, the compound is detected as the protonated molecule [M+H]⁺, where M is the free base, isoquinolin-8-ol. This allows for the precise determination of the molecular weight of the cationic portion of the salt. The molecular weight of isoquinolin-8-ol (C₉H₇NO) is 145.16 g/mol , so the expected molecular ion peak would appear at an m/z of approximately 146.17.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained, further confirming the identity of the compound. Common fragmentation pathways for isoquinoline-type structures include the loss of small neutral molecules like HCN.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis in Research
Chromatographic techniques are essential for assessing the purity of a compound and analyzing it within a mixture.
High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is the primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water mixture with an acidic modifier (like formic acid or trifluoroacetic acid), can effectively separate the target compound from impurities. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for salts due to their non-volatile nature. However, the free base, isoquinolin-8-ol, or a derivatized form (e.g., by silylating the hydroxyl group to increase volatility) could be analyzed by GC-MS. This technique provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's chemical formula. For this compound (C₉H₈BrNO), this comparison serves as a crucial check of its elemental composition and purity. A close match between the experimental and theoretical values provides strong evidence for the proposed empirical formula.
Table 3: Theoretical Elemental Composition of this compound (C₉H₈BrNO)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 47.81% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.57% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 35.34% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.20% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.08% |
| Total | 226.073 | 100.00% |
Theoretical and Computational Chemistry Studies of Isoquinolin 8 Ol Hydrobromide
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic behavior and spatial arrangement of atoms in isoquinolin-8-ol (B1417454). Density Functional Theory (DFT) is a particularly prominent method for this purpose, balancing computational cost with high accuracy.
Detailed DFT studies, often employing the B3LYP functional with a 6-31G* basis set, have been used to optimize the molecular geometry of the core molecule, 8-hydroxyquinoline (B1678124) (8-HQ). nih.govresearchgate.net These calculations determine the most stable arrangement of atoms by finding the minimum energy state on the potential energy surface. The results typically show that the 8-HQ molecule is nearly planar, a finding that is in good agreement with experimental X-ray diffraction data. researchgate.net
The electronic structure is elucidated by analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical stability and reactivity. For 8-HQ, the calculated energy gap is approximately 4.52 eV, which suggests a high degree of stability. researchgate.net The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.
Furthermore, these calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized geometric parameters calculated by DFT methods show excellent correlation with experimental values, validating the computational models used. researchgate.net
Table 1: Selected Calculated vs. Experimental Vibrational Frequencies for 8-Hydroxyquinoline
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Observed Frequency (cm⁻¹) (FT-IR) |
|---|---|---|
| C-C Aromatic Stretching | 1583 | 1590 |
| C-C Aromatic Stretching | 1299 | 1295 |
| C-O Stretching | 1510 | 1505 |
| C-O Stretching | 1188 | 1185 |
This table presents a comparison of vibrational frequencies for the core 8-hydroxyquinoline molecule as determined by DFT calculations and experimental FT-IR spectroscopy. The strong agreement validates the accuracy of the computational model. researchgate.net
Conformational Analysis and Energy Landscape Mapping
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a largely rigid and planar molecule like isoquinolin-8-ol, the conformational landscape is relatively simple compared to flexible, long-chain molecules.
The primary focus of conformational analysis for isoquinolin-8-ol is the orientation of the hydroxyl (-OH) group at the 8-position relative to the isoquinoline (B145761) ring system. Theoretical calculations confirm that the molecule is practically planar. researchgate.net The dihedral angles are close to 0° or 180°, indicating that the atoms of the fused rings and the hydroxyl group lie predominantly in the same plane. This planarity is energetically favorable as it maximizes the delocalization of π-electrons across the aromatic system.
The energy landscape is characterized by a deep potential well corresponding to this planar conformation. Rotational barriers for the C-O bond of the hydroxyl group can be calculated to determine the energy required to move the hydrogen atom out of the plane of the rings. These barriers are typically significant enough to ensure that the planar conformer is the overwhelmingly dominant species at room temperature. The presence of the hydrobromide would introduce ionic interactions but is not expected to significantly alter the fundamental planarity of the isoquinoline-8-ol cation itself.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data.
Vibrational Spectroscopy (IR and Raman): DFT calculations are used to compute the vibrational frequencies and intensities of molecular bonds. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model. The resulting predicted spectra for 8-hydroxyquinoline show good agreement with experimental FT-IR and FT-Raman spectra, allowing for precise assignment of vibrational bands to specific molecular motions, such as C-C aromatic stretching, C-O stretching, and O-H bending. nih.govresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predictions are based on calculating the magnetic shielding tensor for each nucleus within the optimized molecular geometry. The calculated chemical shifts for 8-hydroxyquinoline have been shown to reproduce experimental values well. researchgate.net For instance, the nitrogen atom in the ring is predicted to have a distinct negative chemical shift value. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. By calculating the energies of the first few excited states, it is possible to predict the wavelength of maximum absorption (λ_max). These calculations can help explain the electronic structure and chromophoric properties of the molecule. nih.gov
Table 2: Predicted Spectroscopic Data for Isoquinolin-8-ol Moiety
| Spectroscopic Property | Computational Method | Predicted Value |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT/B3LYP | ~4.52 eV |
| ¹⁵N NMR Chemical Shift | DFT/B3LYP | -145.6 ppm |
| Key IR Frequency (C=C stretch) | DFT/B3LYP | 1583 cm⁻¹ |
| Key IR Frequency (C-O stretch) | DFT/B3LYP | 1188 cm⁻¹ |
This table summarizes key spectroscopic parameters for the 8-hydroxyquinoline molecule predicted through DFT calculations. researchgate.net
Computational Modeling of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools to predict the chemical reactivity of a molecule. By analyzing the electronic structure, one can identify the most probable sites for chemical reactions.
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are central to predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). Analysis of 8-hydroxyquinoline shows the HOMO and LUMO are distributed across the π-system of the rings. researchgate.net The energy of these orbitals can be used to calculate global reactivity descriptors like chemical hardness and softness, which quantify the molecule's resistance to changes in its electron distribution. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For 8-hydroxyquinoline, MEP maps typically show negative potential around the nitrogen and oxygen atoms, identifying them as key sites for hydrogen bonding and coordination with electrophiles, such as the proton in the hydrobromide salt. mdpi.com
Reaction Pathway Modeling: For studying specific reactions, computational methods can be used to map the entire reaction coordinate. This involves locating the transition state (the highest energy point along the reaction pathway) and calculating the activation energy barrier. This provides quantitative insights into reaction rates and mechanisms, such as those involved in proton transfer or electrophilic substitution. mdpi.com
Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as a solution. dntb.gov.ua MD simulations model the movements of atoms and molecules over time based on classical mechanics.
For isoquinolin-8-ol hydrobromide, an MD simulation would typically place one or more molecules in a simulation box filled with explicit solvent molecules (e.g., water). The simulation would then track the trajectory of every atom over a period of nanoseconds or longer. nih.gov
This approach can reveal crucial information about:
Solvation Structure: How solvent molecules arrange themselves around the isoquinolin-8-ol cation and the bromide anion. This includes the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group and nitrogen atom with surrounding water molecules.
Ion Pairing: The dynamics of the interaction between the protonated isoquinolin-8-ol cation and the bromide anion in solution, including the stability of any contact ion pairs versus solvent-separated ion pairs.
Diffusion and Transport Properties: The simulation can be used to calculate the diffusion coefficient of the molecule in a given solvent.
Conformational Stability: MD simulations can confirm the stability of the planar conformation in a solution environment and explore any minor fluctuations that occur due to thermal motion and solvent interactions.
Ligand-Protein Interaction Studies (emphasizing binding mechanisms and structural insights, not therapeutic efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is invaluable for understanding the structural basis of molecular recognition. For isoquinolin-8-ol, docking studies can provide insights into how it might interact with the active site of a protein.
The process involves:
Preparation: Obtaining or modeling the 3D structures of the ligand (isoquinolin-8-ol) and the target protein.
Docking Simulation: A scoring algorithm systematically samples different positions and orientations of the ligand within the protein's binding site, calculating a binding energy or score for each pose. biointerfaceresearch.com
Analysis: The lowest energy poses are analyzed to identify the most likely binding mode. This analysis focuses on the specific intermolecular interactions that stabilize the complex.
Key structural insights gained from such studies include:
Binding Affinity: The docking score provides an estimate of the binding affinity, with lower negative values typically indicating stronger binding. biointerfaceresearch.com
Hydrogen Bonds: Identification of specific hydrogen bonds between the ligand's hydroxyl group or ring nitrogen and amino acid residues (e.g., aspartate, serine) in the protein.
Hydrophobic Interactions: Mapping of interactions between the aromatic rings of isoquinolin-8-ol and nonpolar residues (e.g., leucine, phenylalanine) in the binding pocket.
π-π Stacking: The potential for stacking interactions between the aromatic system of the ligand and aromatic residues like tyrosine or tryptophan. mdpi.com
These studies provide a detailed, atom-level picture of the binding mechanism, revealing which parts of the molecule are most critical for interaction and how it fits within the architecture of a protein active site. nih.gov
Table 3: Hypothetical Docking Interaction Summary for Isoquinolin-8-ol
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase A | -7.5 | Asp184, Lys72 | Hydrogen Bond |
| Phe169 | π-π Stacking | ||
| Protease B | -6.8 | Ser195 | Hydrogen Bond |
| Trp215, Val216 | Hydrophobic Interaction |
This table provides a hypothetical example of the kind of data generated from a molecular docking study, illustrating how binding energy and specific molecular interactions are reported.
Applications of Isoquinolin 8 Ol Hydrobromide and Its Derivatives in Chemical Sciences
Intermediate in Advanced Organic Synthesis
The isoquinolin-8-ol (B1417454) core serves as a valuable scaffold in the synthesis of complex organic molecules. Its rigid bicyclic structure and the presence of both a hydroxyl group and a nitrogen heteroatom offer multiple points for functionalization and annulation, enabling the construction of diverse and intricate molecular frameworks.
Construction of Polycyclic Heterocyclic Systems
The isoquinoline (B145761) nucleus is a fundamental component of many polycyclic heterocyclic systems, and isoquinolin-8-ol provides a strategic starting point for their synthesis. The reactivity of the isoquinoline ring system, coupled with the directing and activating effects of the hydroxyl group, facilitates various cyclization strategies.
One notable example involves the use of an 8-hydroxyisoquinoline derivative in a cascade imino-annulation reaction. This process begins with a Sonogashira coupling of a 2-bromo benzaldehyde (B42025) with propyne, which, after alcohol protection, generates an alkyne derivative. A subsequent cascade imino-annulation followed by acid hydrolysis affords an 8-hydroxyisoquinoline adduct. This intermediate then undergoes successive nucleophilic substitution, basic hydrolysis, and Lewis acid catalysis to generate a tricyclic system. Finally, condensation under acidic conditions yields a furo[3,2-h]isoquinoline adduct, a complex polycyclic heterocyclic system. researchgate.net
Furthermore, tandem cyclization reactions of isoquinoline precursors represent another powerful strategy. For instance, a copper-catalyzed tandem arylation-cyclization of isothiocyanates with diaryliodonium salts has been developed to synthesize 1-(arylthio)isoquinolines, demonstrating the utility of building upon the isoquinoline core to create more complex, fused systems. nih.gov While not starting directly from isoquinolin-8-ol, this methodology highlights the amenability of the isoquinoline scaffold to tandem reactions that construct polycyclic frameworks.
The principles of cycloaddition reactions, such as the Diels-Alder reaction, are also relevant to the construction of polycyclic systems from aromatic scaffolds. masterorganicchemistry.comyoutube.com Although direct examples with isoquinolin-8-ol are not prevalent in the reviewed literature, the distortion of aromatic systems, as seen in aza-naphthalenophanes, can significantly enhance their reactivity in Diels-Alder reactions, leading to the formation of novel polycyclic heterocyclic derivatives. uow.edu.au This suggests the potential for activating the isoquinoline-8-ol system for similar cycloaddition strategies to build complex polycyclic architectures.
Scaffold for Natural Product Analogue Synthesis
The isoquinoline moiety is a key structural feature in a vast array of naturally occurring alkaloids with significant biological activities. researchgate.netnih.gov Consequently, isoquinolin-8-ol and its derivatives are valuable starting materials for the synthesis of analogues of these natural products, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
A prominent example is the synthesis of the isoquinoline alkaloid TMC-120B, an established antiepileptic drug. The synthesis commences with an 8-hydroxyisoquinoline adduct, which is then elaborated through a series of reactions to construct the final, more complex, natural product analogue. researchgate.net This highlights the direct application of the 8-hydroxyisoquinoline scaffold in the synthesis of medicinally important compounds.
The isoquinoline framework is also found in a variety of marine-derived alkaloids, many of which exhibit interesting biological properties, including cytotoxic and antimicrobial activities. nih.govmdpi.comnih.gov The synthesis of analogues of these marine natural products is an active area of research, and the isoquinolin-8-ol scaffold provides a versatile platform for such endeavors. By modifying the substituents on the isoquinoline core and introducing different functional groups, chemists can create libraries of novel compounds for biological screening.
The general importance of the isoquinoline scaffold in medicinal chemistry is well-established, with numerous synthetic analogues exhibiting promising activity against a range of diseases, including cancer, malaria, and neurodegenerative disorders. beilstein-journals.org The ability to functionalize the isoquinolin-8-ol core at various positions allows for the systematic variation of the molecule's properties, which is crucial in the design and synthesis of new bioactive agents.
Catalysis and Organocatalysis
The unique electronic and steric properties of the isoquinolin-8-ol scaffold make it and its derivatives valuable components in the design of catalysts. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, coordinating to metal centers to form active catalysts. Furthermore, the chiral environment that can be created around this scaffold allows for its use in asymmetric catalysis.
Ligand in Homogeneous and Heterogeneous Catalytic Systems
8-Hydroxyquinoline (B1678124) (a close analogue of isoquinolin-8-ol) and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. rroij.comresearchgate.net This chelating ability has been exploited in the development of both homogeneous and heterogeneous catalysts for various organic transformations.
These ligands have proven to be effective in promoting copper-catalyzed coupling reactions. For example, 1,2,3,4-tetrahydro-8-hydroxyquinoline has been shown to promote the copper-catalyzed coupling of nitrogen nucleophiles with aryl bromides. nih.gov Metal complexes with 8-hydroxyquinoline-based ligands have also been utilized in Suzuki-Miyaura coupling reactions. A palladium catalyst immobilized on a functionalized hyper-cross-linked polymer with 8-hydroxyquinoline as a monomer has been developed for this purpose. researchgate.net
The performance of these catalytic systems can be significant, as highlighted in the following table:
| Catalyst System | Reaction Type | Substrates | Yield (%) | Reference |
| CuI / 1,2,3,4-tetrahydro-8-hydroxyquinoline | C-N Coupling | Imidazole and Iodobenzene | 95 | nih.gov |
| CuI / 1,2,3,4-tetrahydro-8-hydroxyquinoline | C-N Coupling | Pyrrole and Iodobenzene | 87 | nih.gov |
| Pd immobilized on 8-hydroxyquinoline polymer | Suzuki-Miyaura | 4-Bromoacetophenone and Phenylboronic acid | 98 | researchgate.net |
| Pd immobilized on 8-hydroxyquinoline polymer | Suzuki-Miyaura | 4-Bromotoluene and Phenylboronic acid | 99 | researchgate.net |
These examples demonstrate the versatility of the 8-hydroxyquinoline scaffold in creating robust and efficient catalytic systems for important carbon-nitrogen and carbon-carbon bond-forming reactions. The ability to immobilize these catalysts on solid supports also offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes.
Precursor to Organocatalysts
The field of asymmetric organocatalysis, which utilizes small, chiral organic molecules to catalyze enantioselective reactions, has seen significant growth. mdpi.com The isoquinoline scaffold, with its potential for introducing chirality, is an attractive framework for the design of novel organocatalysts.
Derivatives of isoquinolin-8-ol can be used as precursors for the synthesis of chiral ligands for asymmetric catalysis. For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. nih.govnih.gov Although not directly isoquinolin-8-ol, the 8-amino-5,6,7,8-tetrahydroquinoline is a readily accessible derivative, showcasing the utility of the core structure. The performance of these chiral catalysts is summarized below:
| Catalyst | Ligand | Reaction | Conversion (%) | Enantiomeric Excess (%) | Reference |
| [CpRhCl2]2 | (R,R)-CAMPY | Asymmetric Transfer Hydrogenation | >99 | 69 | nih.gov |
| [CpRhCl2]2 | (S,S)-CAMPY | Asymmetric Transfer Hydrogenation | >99 | 65 | nih.gov |
| [Cp*IrCl2]2 | (R,R)-CAMPY | Asymmetric Transfer Hydrogenation | 25 | 10 | nih.gov |
Furthermore, the development of chiral phosphines as organocatalysts is an active area of research. beilstein-journals.orgsciforum.netsioc.ac.cn While direct synthesis from isoquinolin-8-ol is not explicitly detailed in the provided literature, the principles of ligand design suggest that chiral phosphine (B1218219) ligands could be synthesized from functionalized isoquinolin-8-ol derivatives. These chiral phosphines can be effective in a variety of asymmetric transformations, including annulation and cycloaddition reactions. beilstein-journals.org The modular synthesis of chiral ligands is a powerful strategy, and the isoquinoline scaffold provides a rigid backbone onto which various chiral elements and coordinating groups can be installed. nih.govresearchgate.netmdpi.com
Material Science Applications
The photophysical properties of metal complexes of 8-hydroxyquinoline and its derivatives have led to their widespread application in material science, particularly in the field of organic electronics and sensor technology. The ability of the 8-hydroxyquinoline ligand to form stable, luminescent complexes with various metal ions is central to these applications.
Derivatives of 8-hydroxyquinoline are key components in organic light-emitting diodes (OLEDs). nih.govrroij.com Tris(8-hydroxyquinolinato)aluminum (Alq3) is a canonical example of an electron-transporting and emissive material used in OLEDs. rroij.com The luminescence properties of these metal complexes can be tuned by modifying the substituents on the 8-hydroxyquinoline ligand or by changing the central metal ion. rroij.com For instance, the introduction of styryl groups or the formation of complexes with zinc can shift the emission wavelength.
The following table summarizes the photoluminescent properties of some 8-hydroxyquinoline-based materials relevant to OLED applications:
| Compound/Complex | Emission Color | Emission Maximum (nm) | Application | Reference |
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Green | ~520 | OLED Emitter/ETL | rroij.com |
| Bis(8-hydroxyquinoline) zinc with styryl group (ZnStq_H) | Yellow | 590 (EL) | OLED Emitter | |
| Bis(8-hydroxyquinoline) zinc with chloro-styryl group (ZnStq_Cl) | Yellow | 587 (EL) | OLED Emitter | |
| Bis(8-hydroxyquinoline) zinc with methoxy-styryl group (ZnStq_OCH3) | Yellow | 578 (EL) | OLED Emitter | |
| Barium bis(8-hydroxyquinolinate) (Baq2) | Blue | Not specified | OLED Emitter | nih.gov |
In addition to OLEDs, the strong fluorescence enhancement observed upon chelation of metal ions makes 8-hydroxyquinoline derivatives excellent candidates for fluorescent chemosensors. rroij.com These sensors can be designed to be highly selective and sensitive for specific metal ions, which is crucial for applications in environmental monitoring and biological imaging. For example, 8-hydroxyquinoline itself has been used to detect Al³⁺ with a low detection limit. rroij.com The introduction of different functional groups onto the 8-hydroxyquinoline scaffold can further enhance the selectivity and sensitivity for other metal ions, such as Zn²⁺.
Organic Light-Emitting Diodes (OLEDs) Components
Derivatives of 8-hydroxyquinoline are foundational materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). scispace.comrroij.com Metal complexes, famously tris(8-hydroxyquinolinato)aluminum(III) (Alq3), are benchmark compounds, serving as both emissive and electron-transporting layers. scispace.comrroij.comscirp.org The versatility of the 8-hydroxyquinoline ligand allows for the synthesis of a wide array of metal complexes with tunable photophysical properties. researchgate.net
The choice of the central metal ion significantly influences the emission color and efficiency of the resulting OLED. For instance, complexes with aluminum (Alq3) typically emit green light, while those with zinc (Znq2) and other metals can be engineered to produce different colors. mdpi.commdpi.comyoutube.com Researchers have synthesized various metal quinoline (B57606) complexes, including those with magnesium (Mgq2) and barium (Baq2), to achieve emissions across the visible spectrum, with Baq2 showing potential for intense blue light emission. youtube.combohrium.com
Recent research has focused on modifying the 8-hydroxyquinoline ligand itself to further refine the electroluminescent properties. mdpi.com For example, introducing styryl groups or other substituents can alter the emission wavelength and improve device performance, leading to brighter and more efficient OLEDs. mdpi.comresearchgate.net The combination of different metal quinolates or doping with other materials like zinc oxide quantum dots can also be used to achieve specific colors, including yellow and white light, which are crucial for display and lighting applications. mdpi.com
| Compound | Role in OLED | Emission Color | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) |
|---|---|---|---|---|
| Tris(8-hydroxyquinoline) aluminum (Alq3) | Emissive & Electron Transport | Green | Not Specified | Not Specified |
| Bis(8-hydroxyquinoline) zinc (Znq2) with 2-substituted carbazole (B46965) group | Multifunctional Light-Emitting & Hole Transport | Not Specified | 3596 | 1.76 |
| Zinc (2,2′-bipyridine) 8-hydroxyquinoline (Zn(Bpy)q) | Emissive Layer | Yellow-Green (545 nm) | 1030 | 1.34 |
| Bis(8-hydroxyquinoline) zinc with styryl group and OCH3 substituent (ZnStq_OCH3:PVK) | Active Layer | Yellow (578 nm) | 2244 | 1.24 |
Sensor Technologies for Chemical and Environmental Detection
The inherent fluorescent properties of 8-hydroxyquinoline and its derivatives make them excellent candidates for the development of chemosensors. scispace.comrroij.com These molecules can be designed to signal the presence of specific metal ions through a change in their fluorescence, a mechanism often referred to as chelation-enhanced fluorescence. researchgate.net
8-hydroxyquinoline-based sensors have been developed for the detection of a wide range of metal ions, including biologically and environmentally significant ones like aluminum (Al³⁺), zinc (Zn²⁺), and iron (Fe²⁺). scispace.comrroij.comou.ac.lk For instance, a derivative, 5-chloromethyl-8-hydroxyquinoline, has been shown to be a remarkable colorimetric sensor for Fe(II) ions. ou.ac.lk The interaction between the 8-hydroxyquinoline moiety and the target metal ion can lead to a significant enhancement or quenching of fluorescence, allowing for sensitive and selective detection. researchgate.netou.ac.lk
Researchers have also engineered these sensors for intracellular applications, enabling the mapping of ion distribution and movement within living cells. acs.org For example, specific derivatives appended with diaza-18-crown-6 have demonstrated high specificity for magnesium ions (Mg²⁺) with minimal interference from calcium ions (Ca²⁺), a crucial feature for biological sensing. acs.org The design of these sensors often involves modifying the 8-hydroxyquinoline core to tune its selectivity and sensitivity for a particular analyte. researchgate.net
Components in Functional Polymers and Dyes
The chromophoric nature of the 8-hydroxyquinoline scaffold has led to its incorporation into various dyes and functional polymers. derpharmachemica.commedcraveonline.com Azo dyes based on 8-hydroxyquinoline have been synthesized and utilized for dyeing polyester (B1180765) fabrics, demonstrating good affinity and fastness properties. medcraveonline.comresearchgate.netresearchgate.net These dyes often exhibit bright and brilliant colors. medcraveonline.com
The synthesis of these dyes typically involves a coupling reaction between a diazonium salt and an 8-hydroxyquinoline derivative. derpharmachemica.com By modifying the substituents on the 8-hydroxyquinoline ring or the aromatic amine used to form the diazonium salt, a wide range of colors and properties can be achieved. derpharmachemica.com Research has shown that these dyes can exhibit moderate to excellent fastness to washing, light, and perspiration, making them suitable for textile applications. medcraveonline.comresearchgate.net
Beyond traditional dyeing, polymers functionalized with 8-hydroxyquinoline derivatives can possess unique optical and electronic properties. These functional polymers can be designed for applications in areas such as organic electronics and sensor technologies, leveraging the inherent characteristics of the 8-hydroxyquinoline unit.
| Fastness Test | Rating |
|---|---|
| Washing Fastness | Moderate to Excellent |
| Light Fastness | Moderate to Excellent |
| Rubbing Fastness | Very Good |
| Perspiration Fastness | Very Good |
Magnetic Materials
The incorporation of paramagnetic metal ions into complexes with 8-hydroxyquinoline ligands opens up the possibility of creating novel magnetic materials. acs.orgaip.org The magnetic properties of these complexes are primarily determined by the nature of the central metal ion and the geometry of the coordination complex. utah.edu
For instance, tris(8-hydroxyquinoline)iron(III) (Feq3) exhibits paramagnetic behavior due to the unpaired electrons in the d-orbitals of the iron center. aip.orgutah.edu This is in stark contrast to the diamagnetic nature of its aluminum analogue, Alq3. aip.org The magnetic state of such complexes can be influenced by factors like the ligand field environment, which can lead to different spin states (high-spin or low-spin). utah.edu
Furthermore, lanthanide complexes of 8-hydroxyquinoline have been investigated for their potential as single-molecule magnets (SMMs). researchgate.netrsc.org These materials exhibit slow magnetic relaxation at low temperatures, a property that could be exploited in high-density data storage and quantum computing. The magnetic behavior of these lanthanide complexes, including whether they exhibit ferromagnetic or antiferromagnetic coupling, is highly dependent on the specific lanthanide ion used. researchgate.net For example, trinuclear dysprosium complexes with 8-quinolinolate have been shown to display SMM behavior, while the corresponding gadolinium and terbium complexes exhibit weak antiferromagnetic interactions. researchgate.net
| Complex | Central Metal Ion | Magnetic Behavior |
|---|---|---|
| Feq3 | Fe(III) | Paramagnetic |
| Alq3 | Al(III) | Diamagnetic |
| [Gd(III)3(OQ)9] | Gd(III) | Weak Antiferromagnetic Exchange |
| [Tb(III)3(OQ)9] | Tb(III) | Weak Antiferromagnetic Exchange |
| [Dy(III)3(OQ)9] | Dy(III) | Weak Ferromagnetic Exchange, Single-Molecule Magnet Behavior |
Agrochemical and Industrial Chemical Uses
The biological activity of 8-hydroxyquinoline and its derivatives has led to their application in agrochemical and industrial settings, primarily due to their potent fungicidal properties. scispace.comnih.gov
Fungicidal Properties for Crop Protection or Material Preservation
8-Hydroxyquinoline and its derivatives are recognized for their broad-spectrum antifungal activity against a variety of phytopathogenic fungi that pose a threat to agricultural crops. rsc.orgacs.org This has led to their investigation and use as active ingredients in fungicides for crop protection. scispace.com The copper chelate of 8-hydroxyquinoline, in particular, has been used to control fungal diseases on various plants. scispace.com
The mechanism of their antifungal action is often attributed to their ability to chelate metal ions that are essential for the functioning of fungal enzymes. nih.gov By sequestering these vital metal ions, the 8-hydroxyquinoline derivatives disrupt critical metabolic processes in the fungi, leading to growth inhibition or cell death. nih.gov
In addition to crop protection, these compounds are also used as preservatives for materials such as wood and textiles, preventing fungal decay. nih.govguidechem.com The effectiveness of these compounds can be enhanced by modifying the 8-hydroxyquinoline structure. For example, studies have shown that certain derivatives exhibit more potent antifungal activity than some commercial fungicides. rsc.orgacs.org
| Derivative | Fungus | EC50 (μg/mL) | Comparison to Commercial Fungicide (Azoxystrobin) |
|---|---|---|---|
| Ac12 (a 2,8-bis(trifluoromethyl)-4-quinolinol derivative) | Sclerotinia sclerotiorum | 0.52 | More potent (>30 μg/mL for Azoxystrobin) |
| Botrytis cinerea | 0.50 | ||
| 8-hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 | More potent (>30 μg/mL for Azoxystrobin) |
| Botrytis cinerea | 5.28 |
Corrosion Inhibition in Industrial Systems
Isoquinolin-8-ol and its derivatives, particularly the closely related 8-hydroxyquinoline (8-HQ), have demonstrated significant potential as corrosion inhibitors for various metals and alloys in industrial settings. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of aggressive environments, such as acidic solutions.
The primary mechanism of corrosion inhibition by these compounds involves the formation of a stable, insoluble complex with metal ions on the surface. The nitrogen and oxygen atoms within the 8-hydroxyquinoline structure act as active centers, facilitating strong coordination with the metal. This results in a protective film that isolates the metal from the corrosive medium. The inhibition is a mixed-type, affecting both anodic and cathodic reactions, though it predominantly suppresses the anodic process.
The efficiency of these inhibitors is influenced by their concentration and the composition of the corrosive environment. Studies have shown that the inhibition efficiency generally increases with higher concentrations of the inhibitor. For instance, the corrosion rate of mild steel in a hydrochloric acid solution was observed to decrease significantly with an increasing concentration of quinoxaline (B1680401) derivatives bearing an 8-hydroxyquinoline moiety. mdpi.com The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, which involves both physical and chemical interactions. mdpi.comresearchgate.net
The structure of the derivative plays a crucial role in its inhibitory performance. The presence of multiple reactive sites, such as heteroatoms and conjugated systems, enhances the adsorption on the metal surface, thereby improving corrosion prevention. mdpi.com For example, bis-quinolin-8-ols have shown high efficiency in protecting C35E steel in sulfuric acid, with performance varying based on the linker between the quinolin-8-ol units. researchgate.net
Below is a table summarizing the inhibition efficiency of some 8-hydroxyquinoline derivatives on different metals.
| Derivative | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 1 mol/L HCl | 96 | mdpi.com |
| 5,5'-((propane-1,3-diylbis(oxy))bis(methylene))bis(quinolin-8-ol) (PBQ) | C35E Steel | 0.5 M H2SO4 | 97.3 | researchgate.net |
| 5,5' ((methylenebis(oxy))bis(methylene))bis(quinolin-8-ol) (MBQ) | C35E Steel | 0.5 M H2SO4 | 95.0 | researchgate.net |
| 8-hydroxyquinoline (8HQ) | AZ91D Alloy | 3.5 wt. % NaCl | 93.23 | mdpi.com |
Chemical Probes for Biochemical Research (focus on tool development, not therapeutic application)
Derivatives of isoquinoline and the related quinoline scaffold are pivotal in the development of chemical probes for biochemical research, primarily due to their inherent fluorescent properties. nih.gov These compounds serve as versatile platforms for designing sensors to detect and visualize biologically important species such as metal ions. researchgate.netnih.gov The development of these probes is a significant area of research focused on creating tools for a better understanding of biological processes at the molecular level. mdpi.com
The design of these fluorescent probes often involves modifying the core isoquinoline or quinoline structure to include specific recognition sites for the target analyte. mdpi.com This modular design allows for the fine-tuning of photophysical properties and structural diversity to suit various applications. researchgate.net For instance, the introduction of carboxamide groups into an 8-aminoquinoline (B160924) structure has been a strategy to improve water solubility and cell membrane permeability for zinc ion sensing. nih.gov
A common mechanism of action for these probes is chelation-enhanced fluorescence (CHEF). In the absence of the target ion, the fluorescence of the probe is often quenched. Upon binding to the target ion, a rigid complex is formed, which restricts photo-induced electron transfer (PET) and leads to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response allows for sensitive and selective detection of the target. researchgate.net
Researchers have successfully synthesized libraries of fluorescent probes based on these heterocyclic systems to screen for specific enzymatic activities, which can be valuable for identifying biomarkers for diseases. rsc.org The development of these tools is crucial for applications like live-cell imaging, allowing for the visualization of dynamic processes within cells. researchgate.net
The table below highlights some examples of quinoline-based fluorescent probes and their applications in biochemical research.
| Probe Base | Target Analyte | Application | Mechanism | Reference |
| Naphthalimide and iso-quinoline units | Al³⁺ | Selective detection of aluminum ions | Chelation-Enhanced Fluorescence (CHEF), Inhibition of Photo-induced Electron Transfer (PET) | researchgate.net |
| 8-amidoquinoline derivatives | Zn²⁺ | Sensing zinc ions in biological and environmental samples | Internal Charge Transfer (ICT) | nih.gov |
| Quinoline-based modular probe | pH | Live-cell imaging, monitoring intracellular pH | Two-stage fluorescence response | researchgate.net |
| Combinatorial fluorescent probe library | Aminopeptidases and proteases | Screening for biomarker enzymes in cancer tissues | Enzyme-activated fluorescence | rsc.org |
Future Research Directions and Interdisciplinary Prospects
Development of Novel and Efficient Synthetic Routes
Traditional methods for synthesizing isoquinoline (B145761) frameworks, while well-established, often face challenges related to harsh reaction conditions, the use of expensive or toxic reagents, and limited sustainability. rsc.org Future research will likely prioritize the development of more environmentally benign and economically viable synthetic pathways.
Key areas for future investigation include:
Green Chemistry Approaches: The integration of green chemistry principles is paramount. This involves the use of safer solvents, recyclable catalytic systems, and energy-efficient processes to access isoquinoline frameworks. rsc.org Research into one-pot, multi-component reactions could provide atom-economical alternatives to traditional multi-step syntheses.
Catalytic Innovations: While transition-metal catalysis has been employed in forming new bonds for isoquinoline synthesis, future work could explore the use of more abundant and less toxic metals. nih.gov The development of novel palladium-catalyzed reactions, such as the α-arylation of ketone enolates, presents a modular approach that could be adapted for isoquinolin-8-ol (B1417454) derivatives, allowing for greater flexibility in substitution patterns. nih.gov
Flow Chemistry Synthesis: Continuous flow processing offers enhanced control over reaction parameters, improved safety, and better scalability compared to conventional batch methods. researchgate.net Applying flow chemistry to the synthesis of isoquinolin-8-ol hydrobromide could lead to higher yields, increased product purity, and a reduction in chemical waste. researchgate.netthieme-connect.de
Design of Advanced Catalytic Systems Incorporating Isoquinolin-8-ol Motifs
The inherent structural features of the isoquinolin-8-ol moiety, particularly its capacity for metal coordination, make it an attractive candidate for incorporation into advanced catalytic systems. The nitrogen atom of the pyridine (B92270) ring and the hydroxyl group can act as a bidentate ligand, binding to metal centers to create catalysts with unique electronic and steric properties.
Future research in this domain could focus on:
Homogeneous Catalysis: Designing novel organometallic complexes where isoquinolin-8-ol acts as a ligand. These new catalysts could be screened for activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis.
Heterogeneous Catalysis: Immobilizing isoquinolin-8-ol-based metal complexes onto solid supports to create recyclable and more industrially viable heterogeneous catalysts.
Metal-Organic Frameworks (MOFs): Using isoquinoline derivatives as organic linkers in the synthesis of MOFs. amerigoscientific.com The ability to tailor the structure of the isoquinoline ligand allows for the creation of MOFs with specific pore sizes and functionalities, making them suitable for applications in gas storage, separation, and catalysis. amerigoscientific.com
Exploration of New Material Science Applications with Enhanced Properties
Isoquinoline derivatives have demonstrated significant potential in the field of material science, particularly in the development of advanced materials with tailored properties. amerigoscientific.com Future research on this compound could unlock new applications by leveraging its unique chemical structure.
Prospective areas of exploration include:
Organic Electronics: Investigating the use of isoquinolin-8-ol derivatives in organic light-emitting diodes (OLEDs). The related compound, 8-hydroxyquinoline (B1678124), is widely used in OLEDs, suggesting that isoquinolin-8-ol could also possess favorable properties for creating conductive and optical materials. amerigoscientific.comguidechem.com
Polymers and Copolymers: Synthesizing polymers incorporating the isoquinolin-8-ol motif to create materials with specific electrical, optical, or mechanical characteristics. amerigoscientific.com These materials could find use in sensors, conductive films, and other advanced technologies.
Corrosion Inhibition: Expanding on the known use of isoquinoline as a corrosion inhibitor, research could explore the efficacy of this compound and its derivatives in protecting metals from degradation. wikipedia.org
Deeper Theoretical Understanding of Complex Reaction Systems and Interactions
To guide the rational design of new synthetic methods and materials, a more profound theoretical understanding of the electronic structure, reactivity, and intermolecular interactions of this compound is essential. Computational chemistry offers powerful tools to achieve this.
Future theoretical studies could include:
Density Functional Theory (DFT) Studies: Performing DFT calculations to investigate reaction mechanisms, predict thermodynamic and kinetic parameters, and understand the antioxidant or radical scavenging activities of the molecule. researchgate.net Such studies, similar to those performed on the isomeric 8-hydroxyquinoline, can identify the most favorable sites for chemical reactions and provide insights into the compound's electronic properties. researchgate.net
Molecular Modeling: Using computational models to simulate the interaction of isoquinolin-8-ol with biological targets or its assembly into larger material structures. This can aid in the design of new functional molecules and materials with enhanced performance.
Spectroscopic Analysis: Combining experimental spectroscopic data with theoretical calculations to gain a more detailed understanding of the compound's structure and behavior in different chemical environments.
Integration with Emerging Technologies in Chemical Synthesis and Analysis
The synergy between chemical synthesis and emerging technologies is driving innovation across the chemical sciences. The study of this compound stands to benefit significantly from the adoption of these advanced platforms.
Key technological integrations for future research are:
Automated Synthesis Platforms: Utilizing automated flow chemistry systems for the high-throughput synthesis and screening of isoquinolin-8-ol derivatives. researchgate.net This approach allows for rapid optimization of reaction conditions and the creation of large libraries of compounds for various applications. researchgate.netnih.gov
In-line Analysis: Integrating real-time analytical techniques (e.g., NMR, IR, mass spectrometry) into flow synthesis setups. This enables precise monitoring of reaction progress, leading to better process control and a deeper understanding of reaction kinetics. researchgate.net
Machine Learning and AI: Applying machine learning algorithms to predict the properties and reactivity of new isoquinolin-8-ol derivatives or to optimize synthetic pathways. researchgate.net This data-driven approach can accelerate the discovery and development of new molecules with desired functionalities.
Q & A
Q. What are the recommended methodologies for synthesizing isoquinolin-8-ol hydrobromide with high purity?
- Methodological Answer : Begin with a systematic literature review to identify existing synthetic routes (e.g., cyclization of precursor amines or bromination of isoquinoline derivatives). Use databases like SciFinder or Reaxys, applying Boolean operators (e.g., "this compound AND synthesis") and truncation (e.g., "isoquinolin*") to optimize search results . Follow protocols requiring detailed characterization (e.g., NMR, HPLC) for new compounds, as outlined in Beilstein Journal guidelines, including purity validation (>95%) via elemental analysis . For reproducibility, document reaction conditions (solvent, temperature, catalysts) in the main text and supplementary materials .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Methodological Answer : Adopt NIOSH/EN 166 standards for personal protective equipment (PPE), including nitrile gloves, face shields, and fume hoods, as specified in chemical hygiene plans . Store the compound in airtight containers away from ignition sources (per UN 2811 transport regulations) . Conduct pre-lab safety assessments, including 100% compliance with written exams on hazard mitigation .
Q. What steps ensure rigorous characterization of this compound’s physicochemical properties?
- Methodological Answer : Measure melting points (compare to literature values, e.g., 75°C for analogous 8-hydroxyquinoline ), solubility in polar/nonpolar solvents, and UV-Vis spectra. Use X-ray crystallography for structural confirmation and IR spectroscopy for functional group analysis. Report discrepancies in purity (e.g., via HPLC retention times) with statistical validation (e.g., ±2% RSD) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design to test variables like temperature (60–100°C), catalyst loading (0.5–2 mol%), and reaction time (4–12 hrs). Use ANOVA to identify significant factors (e.g., p < 0.05) and response surface methodology (RSM) to model yield-pH relationships. Validate predictions with triplicate experiments .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) linked to enzyme inhibition. Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target proteins (e.g., HSP90α ). Cross-validate predictions with in vitro assays (e.g., IC50 measurements) .
Q. How should researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Conduct a meta-analysis of LD50 values (e.g., rat oral: 1200 mg/kg vs. mouse intraperitoneal: 43 mg/kg ), controlling for variables like administration route and purity. Replicate conflicting studies under standardized OECD guidelines, using identical animal models and dosages. Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity .
Q. What advanced techniques validate the compound’s role in neurological disorder models?
- Methodological Answer : Design in vivo experiments with transgenic mice, administering doses (5–50 mg/kg) via intraventricular cannulation. Use LC-MS/MS to quantify blood-brain barrier penetration and ELISA to measure biomarker changes (e.g., β-amyloid levels). Compare results to positive controls (e.g., donepezil) and sham groups .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound (Analogous to 8-Hydroxyquinoline )
| Property | Value | Method |
|---|---|---|
| Melting Point | 75°C | Differential Scanning Calorimetry |
| Solubility in Water | 2.2 g/L at 60°C | Gravimetric Analysis |
| LogP (Partition Coeff.) | 1.94 | Shake-Flask Method |
Q. Table 2. Factorial Design for Synthesis Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst Loading | 0.5 mol% | 2 mol% |
| Reaction Time | 4 hrs | 12 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
